

The Gateway to Innovation: A Technical Guide to 7-Nitroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Nitroquinazolin-4(3H)-one

Cat. No.: B188088

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitroquinazolin-4(3H)-one, a heterocyclic organic compound, has emerged as a pivotal building block in the landscape of modern medicinal chemistry and drug discovery. Characterized by a quinazolinone core bearing a nitro group at the 7-position, this molecule serves as a versatile intermediate in the synthesis of a wide array of biologically active compounds. Its strategic importance lies in the reactivity of the nitro group, which can be readily transformed into an amino group, providing a key anchor point for further molecular elaboration. This guide delves into the discovery, history, synthesis, and physicochemical properties of **7-Nitroquinazolin-4(3H)-one**, with a special focus on its application in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols and spectroscopic data are provided to facilitate its practical application in the laboratory.

Introduction: The Quinazolinone Scaffold

The quinazolinone scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities.^[1] Derivatives of quinazolin-4(3H)-one have been extensively investigated and developed as anticancer, anti-inflammatory, antihypertensive, and antimicrobial agents.^{[1][2]} The introduction of a nitro group at the 7-position enhances the electrophilic character of the benzene ring and provides a versatile chemical handle for the synthesis of more complex molecules.^[1]

Discovery and History

While a singular, definitive report on the initial discovery of **7-Nitroquinazolin-4(3H)-one** is not readily available in the literature, its history is intrinsically linked to the broader exploration of quinazolinone chemistry. The synthesis and biological evaluation of various substituted quinazolinones have been a continuous effort in academic and industrial research since the mid-20th century. The importance of nitro-substituted heterocycles as synthetic intermediates has long been recognized, suggesting that **7-Nitroquinazolin-4(3H)-one** was likely first synthesized as part of a larger investigation into the structure-activity relationships of this chemical class. Its prominence has grown with the increasing interest in developing targeted cancer therapies, where the corresponding 7-amino-quinazolin-4(3H)-one is a key precursor for numerous kinase inhibitors.

Physicochemical and Spectroscopic Data

7-Nitroquinazolin-4(3H)-one typically appears as a light yellow to brown solid.^[1] A summary of its key physical and spectroscopic properties is presented in the tables below.

Table 1: Physicochemical Properties of **7-Nitroquinazolin-4(3H)-one**

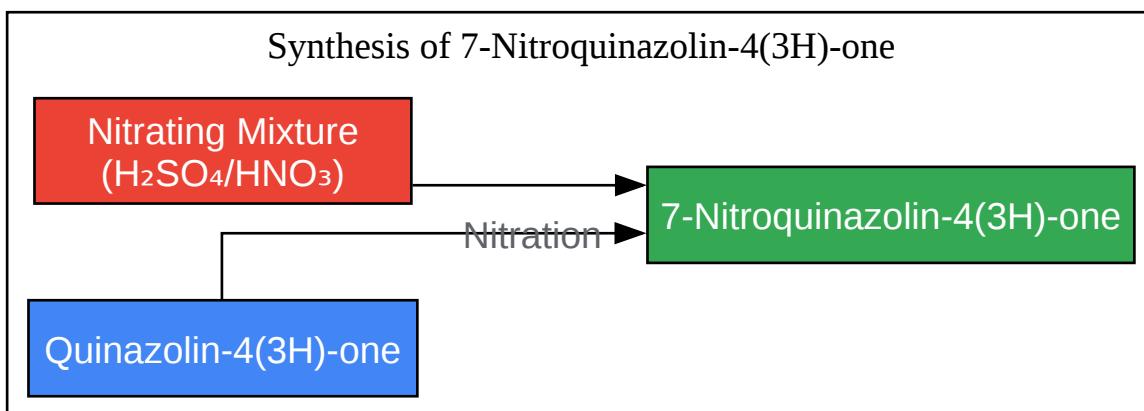
Property	Value	Reference
CAS Number	20872-93-9	[1]
Molecular Formula	C ₈ H ₅ N ₃ O ₃	[1]
Molecular Weight	191.14 g/mol	[1]
Appearance	Light yellow to brown solid	[1]

Table 2: Spectroscopic Data for **7-Nitroquinazolin-4(3H)-one**

Spectroscopy	Data	Reference
¹ H NMR (Polysol)	δ (ppm): 8.3 (s, 1H), 8.1 (d, 1H), 7.9 (d, 1H), 7.4 (d, 1H)	[3]
Crystal Structure	<p>The crystal structure reveals intermolecular N-H···O hydrogen bonds, forming centrosymmetric dimers. These dimers are further linked by weak C-H···O and C-H···N hydrogen bonds and π-π stacking interactions into a three-dimensional network.</p>	[4]

Synthesis of 7-Nitroquinazolin-4(3H)-one

The synthesis of **7-Nitroquinazolin-4(3H)-one** is most commonly achieved through the nitration of the parent quinazolin-4(3H)-one. The following is a detailed experimental protocol adapted from the well-established synthesis of the analogous 6-nitroquinazolin-4(3H)-one.[5]


Experimental Protocol: Nitration of Quinazolin-4(3H)-one

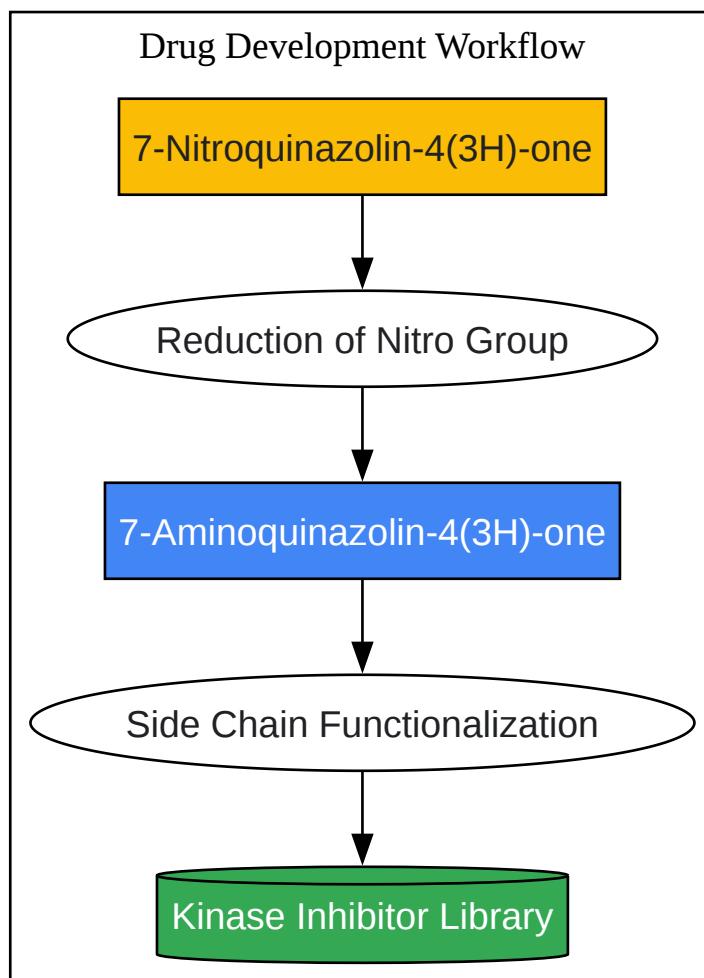
Materials:

- Quinazolin-4(3H)-one
- Concentrated Sulfuric Acid (H_2SO_4)
- Fuming Nitric Acid (HNO_3)
- Ice
- Ethanol

Procedure:

- In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve quinazolin-4(3H)-one (0.15 mol) in 78 ml of concentrated sulfuric acid at 303 K over 1 hour.
- Prepare a nitrating mixture by carefully adding 21 ml of fuming nitric acid to 18 ml of concentrated sulfuric acid.
- Add the nitrating mixture dropwise to the flask containing the quinazolin-4(3H)-one solution under vigorous stirring, ensuring the temperature does not exceed 303 K.
- Continue stirring the reaction mixture for 1 hour at a temperature not exceeding 303 K, followed by an additional hour at room temperature.
- Carefully add 45 ml of fuming nitric acid dropwise to the reaction mixture over 1 hour at room temperature.
- Allow the reaction mixture to stand at room temperature for 10 hours.
- Pour the contents of the flask onto a large volume of crushed ice.
- Collect the resulting precipitate by filtration and wash thoroughly with water until the filtrate is neutral.
- Dry the crude product and recrystallize from ethanol to obtain pure **7-Nitroquinazolin-4(3H)-one**.

[Click to download full resolution via product page](#)

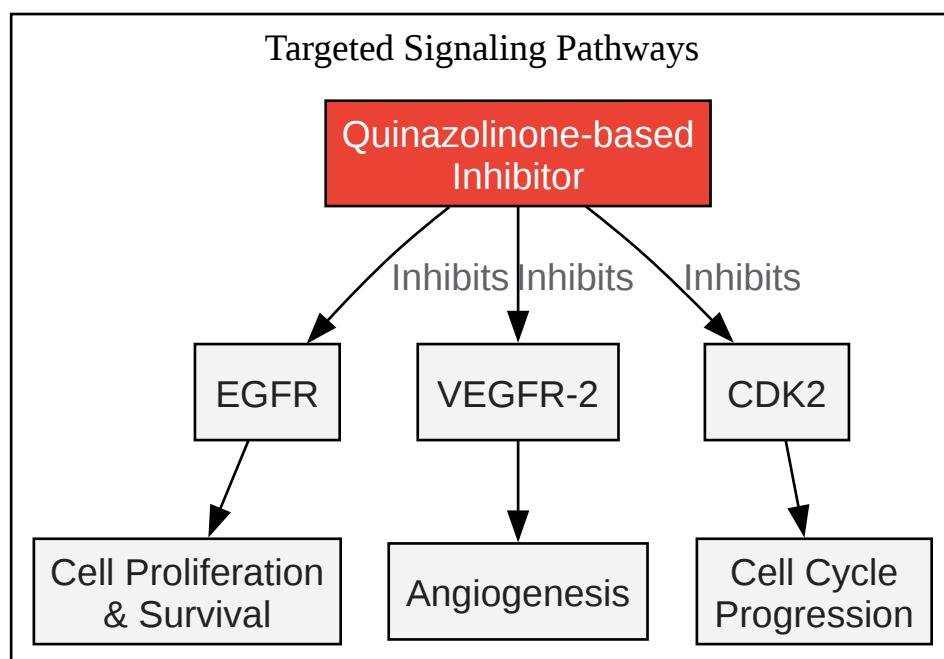

Synthesis of 7-Nitroquinazolin-4(3H)-one.

Role in Drug Discovery and Development

The primary utility of **7-Nitroquinazolin-4(3H)-one** in drug discovery lies in its role as a key intermediate for the synthesis of 7-aminoquinazolin-4(3H)-one. The reduction of the nitro group to an amine is a critical step that opens up a plethora of possibilities for further chemical modifications.

Synthesis of Kinase Inhibitors

The 7-amino group of the quinazolinone core serves as a crucial attachment point for various side chains that can interact with the active site of protein kinases. Many potent and selective kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2), are based on the 7-aminoquinazolin-4(3H)-one scaffold.^{[6][7][8]} These inhibitors have shown significant promise as anticancer agents.^{[2][9]}



[Click to download full resolution via product page](#)

Role of 7-Nitroquinazolin-4(3H)-one in drug development.

Targeted Signaling Pathways

Quinazolinone-based kinase inhibitors derived from **7-Nitroquinazolin-4(3H)-one** interfere with key signaling pathways that are often dysregulated in cancer. For instance, EGFR inhibitors block the downstream signaling cascades responsible for cell proliferation, survival, and metastasis. Similarly, VEGFR-2 inhibitors disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

[Click to download full resolution via product page](#)

Inhibition of cancer-related signaling pathways.

Conclusion

7-Nitroquinazolin-4(3H)-one stands as a testament to the power of strategic molecular design in modern drug discovery. Its unassuming structure belies its immense utility as a versatile synthetic intermediate. The ability to readily introduce an amino group at the 7-position has paved the way for the development of a new generation of targeted therapeutics, particularly in the realm of oncology. As our understanding of the molecular drivers of disease continues to evolve, the demand for innovative chemical scaffolds will undoubtedly grow, ensuring that **7-Nitroquinazolin-4(3H)-one** will remain a valuable tool in the arsenal of medicinal chemists for years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 7-Nitro-quinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [The Gateway to Innovation: A Technical Guide to 7-Nitroquinazolin-4(3H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188088#discovery-and-history-of-7-nitroquinazolin-4-3h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com